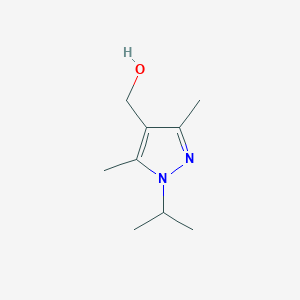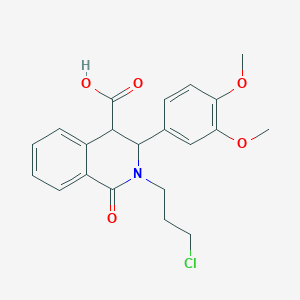
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanol
説明
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanol, also known as 4-Amino-4-chloro-N-ethylpiperidine (ACE), is an important organic compound used in a variety of scientific research applications. ACE is a versatile and easily synthesized compound with a wide range of applications in biochemistry, physiology, and pharmacology.
科学的研究の応用
ACE is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of various drugs on the human body, as well as the effects of certain hormones and neurotransmitters. ACE has also been used to investigate the role of enzymes and other proteins in various metabolic pathways. In addition, ACE has been used to study the effects of various environmental factors on the human body, such as air pollution and ultraviolet radiation.
作用機序
ACE acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It binds to the active sites of these enzymes, preventing them from breaking down acetylcholine and butyrylcholine. This leads to an increase in the concentration of these neurotransmitters in the body, which can have a variety of effects depending on the type of enzyme being inhibited.
Biochemical and Physiological Effects
ACE has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antinociceptive effects, as well as the ability to reduce inflammation and modulate the immune system. Additionally, ACE has been shown to have an effect on the cardiovascular system, as it can reduce blood pressure and increase heart rate.
実験室実験の利点と制限
The use of ACE in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and can be stored for long periods of time without degradation. Additionally, ACE has a wide range of applications and can be used in a variety of biochemical, physiological, and pharmacological studies.
However, there are also some limitations to using ACE in laboratory experiments. For example, it is not always possible to obtain a pure sample of ACE due to the presence of byproducts from the synthesis reaction. Additionally, ACE is a potent inhibitor of certain enzymes, so care must be taken to ensure that the concentrations used in experiments are not too high.
将来の方向性
The use of ACE in scientific research is expected to continue to expand in the future. In particular, ACE could be used to study the effects of various drugs on the human body, as well as the effects of certain hormones and neurotransmitters. Additionally, ACE could be used to investigate the role of enzymes and other proteins in various metabolic pathways, as well as the effects of various environmental factors on the human body. Finally, ACE could be used to study the effects of various drugs on the cardiovascular system, as well as the effects of various hormones and neurotransmitters on the immune system.
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12-13,17H,5-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBIZTJAMVKWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)
![2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B3033256.png)

![7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033258.png)

![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)

